molecular formula C6H5N3O B13785549 6h-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene CAS No. 254757-21-6

6h-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene

Katalognummer: B13785549
CAS-Nummer: 254757-21-6
Molekulargewicht: 135.12 g/mol
InChI-Schlüssel: LPTUGHBCFJXQLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6H-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene(9CI) is a complex organic compound with a unique structure that includes an oxa-triazacyclopenta ring system

Vorbereitungsmethoden

The synthesis of 6H-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene(9CI) involves multiple steps, typically starting with the preparation of precursor molecules that can be cyclized to form the desired ring system. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the compound. Industrial production methods may involve scaling up these synthetic routes while maintaining the purity and yield of the final product .

Analyse Chemischer Reaktionen

6H-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene(9CI) undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

6H-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene(9CI) has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 6H-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene(9CI) involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to changes in cellular processes .

Vergleich Mit ähnlichen Verbindungen

6H-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene(9CI) can be compared with other similar compounds, such as:

    5-Oxa-1,2,4-triazacyclopentane: A simpler compound with a similar ring structure but fewer functional groups.

    1,2,4-Triazole: A well-known compound with a triazole ring, often used in pharmaceuticals and agrochemicals.

    Cyclopentadiene: A compound with a similar five-membered ring structure but different functional groups.

The uniqueness of this compound(9CI) lies in its specific ring system and the presence of both oxygen and nitrogen atoms, which confer distinct chemical properties and reactivity .

Eigenschaften

CAS-Nummer

254757-21-6

Molekularformel

C6H5N3O

Molekulargewicht

135.12 g/mol

IUPAC-Name

2-oxa-1,5,7-triazatricyclo[5.2.1.04,10]deca-4(10),5,8-triene

InChI

InChI=1S/C6H5N3O/c1-2-9-6-5(3-10-9)7-4-8(1)6/h1-2,4H,3H2

InChI-Schlüssel

LPTUGHBCFJXQLJ-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C3N(C=CN3O1)C=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.